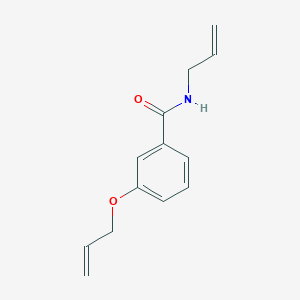

3-prop-2-enoxy-N-prop-2-enylbenzamide

Description

3-Prop-2-enoxy-N-prop-2-enylbenzamide is a benzamide derivative characterized by two propenyl (allyl) groups: one attached via an ether linkage at the benzene ring’s 3-position and another via an amide nitrogen. For instance, describes the synthesis of N-(3-(prop-2-ynyloxy)pyridin-2-yl)benzamide using propargyl bromide and a benzamide precursor under basic conditions . The propenyl groups in the target compound may confer unique reactivity, such as participation in conjugate addition or polymerization, distinguishing it from alkyne-bearing analogs.

Properties

IUPAC Name |

3-prop-2-enoxy-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-8-14-13(15)11-6-5-7-12(10-11)16-9-4-2/h3-7,10H,1-2,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROZKDMTEHBYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC=C1)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-prop-2-enoxy-N-prop-2-enylbenzamide typically involves the condensation of 3-(allyloxy)benzoic acid with allylamine. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:

- Dissolve 3-(allyloxy)benzoic acid and allylamine in an appropriate solvent such as dichloromethane.

- Add DCC and DMAP to the reaction mixture.

- Stir the mixture at room temperature for several hours.

- Filter the reaction mixture to remove the dicyclohexylurea byproduct.

- Purify the product using column chromatography.

Industrial Production Methods

Industrial production of 3-prop-2-enoxy-N-prop-2-enylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-prop-2-enoxy-N-prop-2-enylbenzamide undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.

Reduction: The carbonyl group can be reduced to form the corresponding amine.

Substitution: The allyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Amines.

Substitution: Thiol or amine derivatives.

Scientific Research Applications

3-prop-2-enoxy-N-prop-2-enylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study enzyme-substrate interactions.

Industry: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-prop-2-enoxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets. The allyl groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

- Structural Differences : Contains a methylbenzamide core with a bulky N-(2-hydroxy-1,1-dimethylethyl) group.

- Key Data: Property N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide 3-Prop-2-Enoxy-N-Prop-2-Enylbenzamide (Inferred) Directing Group N,O-bidentate Likely monodentate (amide + ether) Reactivity Metal coordination for C–H activation Potential for radical/electrophilic reactions Synthetic Utility Catalysis Polymer precursors or bioactivity?

N-(3-(Prop-2-Ynyloxy)Pyridin-2-yl)Benzamide ()

- Structural Differences : Features a propargyloxy group (alkyne) instead of propenyloxy (alkene) and a pyridine ring.

- Reactivity Contrast : The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), while the propenyl group may undergo electrophilic additions or Diels-Alder reactions.

- Synthesis : Both compounds use alkylation of a hydroxy precursor (e.g., propargyl bromide in vs. allyl bromide for the target compound) .

Amide Backbone and Heterocyclic Modifications

3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(Substituted-Phenyl)Propanamides ()

- Structural Differences : Propanamide backbone with thiazole and oxadiazole heterocycles vs. benzamide with propenyl groups.

- Functional Implications : The heterocycles in enhance biological activity (e.g., antimicrobial), whereas the propenyl groups in the target compound may improve lipophilicity or serve as reactive handles .

N,N-Dimethyl-2-Propoxybenzamide ()

- Structural Differences : Propoxy (ether) and N,N-dimethyl groups vs. propenyloxy and N-propenylamide.

Pharmacological Potential vs. Complex Derivatives ()

describes benzamides with triazolo-pyridinone and dimethylamino-propanol substituents, highlighting:

- Structural Complexity : The target compound is less elaborate but offers modularity for derivatization via alkene functionalization.

- Pharmacokinetic Factors : Bulky substituents in improve target selectivity in drug design, while the propenyl groups in the target compound may influence metabolic stability .

Q & A

What are the common synthetic routes for preparing 3-prop-2-enoxy-N-prop-2-enylbenzamide, and what analytical techniques are used to confirm its structure?

Level: Basic

Answer:

The synthesis of 3-prop-2-enoxy-N-prop-2-enylbenzamide typically involves multi-step organic reactions, including:

- Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., using PdCl₂(PPh₃)₂ or Pd/C) to introduce allyl or propargyl groups. Solvents like acetonitrile or dichloromethane are often used .

- Acylation Steps: Reaction of benzamide precursors with activated esters (e.g., acyl chlorides) under basic conditions (e.g., pyridine or triethylamine) to form the amide bond .

- Protection/Deprotection: Use of protecting groups like TIPS (triisopropylsilyl) for hydroxyl or amine functionalities, followed by deprotection under mild conditions .

Analytical Techniques:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm regiochemistry and substitution patterns.

- Mass Spectrometry (HRMS): High-resolution MS for molecular weight validation.

- Chromatography: TLC or HPLC to monitor reaction progress and purity .

How can the purity and stability of 3-prop-2-enoxy-N-prop-2-enylbenzamide be assessed under different storage conditions?

Level: Basic

Answer:

Purity Assessment:

- HPLC/GC Analysis: Quantify impurities using reverse-phase HPLC with UV detection or gas chromatography.

- Melting Point Determination: Compare experimental values with literature data (e.g., a sharp melting point indicates high purity) .

Stability Studies:

- Accelerated Degradation Tests: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks. Monitor degradation via HPLC .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) to detect polymorphic changes or decomposition .

How can reaction conditions be optimized to improve the yield of 3-prop-2-enoxy-N-prop-2-enylbenzamide in palladium-catalyzed coupling reactions?

Level: Advanced

Answer:

Key optimization strategies include:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with ligands like PPh₃ or XPhos to enhance catalytic activity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) often improve solubility and reaction rates compared to non-polar solvents .

- Additives: Use CuI as a co-catalyst in Sonogashira couplings or KI to stabilize intermediates .

- Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions like oligomerization .

Example Protocol:

Combine 1.2 equiv propargyl amine, 1 equiv aryl halide, 5 mol% PdCl₂(PPh₃)₂, and 10 mol% CuI in acetonitrile.

Heat at 65°C for 12 h under N₂.

Purify via column chromatography (SiO₂, hexane/EtOAc) to isolate the product .

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of 3-prop-2-enoxy-N-prop-2-enylbenzamide derivatives?

Level: Advanced

Answer:

Methodological Approaches:

- Orthogonal Assays: Validate target binding using Surface Plasmon Resonance (SPR) alongside enzyme inhibition assays to rule out false positives .

- Solubility Checks: Measure solubility in assay buffers (e.g., PBS) via nephelometry; low solubility may artifactually reduce apparent activity .

- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Docking Revisions: Re-run computational models with crystallographic protein structures (if available) to improve binding site accuracy .

Case Study:

If a derivative shows predicted IC₅₀ = 10 nM but experimental IC₅₀ = 1 µM:

Confirm compound integrity via NMR.

Test solubility; add 0.1% DMSO if precipitates.

Repeat assays with fresh stock and positive controls .

How do structural modifications at the prop-2-enoxy and prop-2-enyl groups influence the compound's interaction with biological targets?

Level: Advanced

Answer:

Key Modifications and Effects:

- Electron-Withdrawing Groups (e.g., NO₂): Enhance electrophilicity, improving covalent binding to cysteine residues in enzymes .

- Steric Bulk: Introducing methyl or phenyl groups at the prop-2-enyl position may reduce off-target interactions but could lower solubility .

- Oxygen Substituents: Prop-2-enoxy groups with ether linkages (e.g., methoxy) improve metabolic stability compared to ester linkages .

Experimental Workflow:

Synthesize derivatives with varied substituents (e.g., -F, -CN, -OCH₃) using methods from .

Screen against target proteins (e.g., kinases) via fluorescence polarization.

Perform MD simulations to correlate substituent effects with binding free energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.